molecular formula C63H42O6 B8146424 4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid

4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid

Cat. No.: B8146424
M. Wt: 895.0 g/mol
InChI Key: MVFJFTIMRFORTQ-UHFFFAOYSA-N
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Description

5’‘’-(4’‘-Carboxy-[1,1’4’,1’‘-terphenyl]-4-yl)-[1,1’4’,1’‘4’‘,1’‘’3’‘’,1’‘’‘4’‘’‘,1’‘’‘’4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid: is a complex organic compound characterized by its extensive aromatic structure and multiple carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’‘’-(4’‘-Carboxy-[1,1’:4’,1’‘-terphenyl]-4-yl)-[1,1’:4’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘:4’‘’‘,1’‘’‘’:4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the terphenyl core, followed by the sequential addition of phenyl rings and carboxylic acid groups. Common reagents used in these reactions include bromobenzene, phenylboronic acid, and palladium catalysts under Suzuki coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple carboxylic acid groups make it a versatile ligand for coordination chemistry, enabling the formation of metal-organic frameworks (MOFs) and other supramolecular structures .

Biology

In biological research, derivatives of this compound can be used as fluorescent probes or as part of drug delivery systems. The aromatic structure allows for strong π-π interactions with biological molecules, facilitating targeted delivery and imaging applications.

Medicine

Potential medical applications include the development of new pharmaceuticals, particularly those targeting cancer cells. The compound’s ability to form stable complexes with metal ions can be exploited for diagnostic imaging and therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanocomposites. Its structural rigidity and multiple functional groups make it suitable for enhancing the mechanical and thermal properties of these materials.

Mechanism of Action

The mechanism by which 5’‘’-(4’‘-Carboxy-[1,1’:4’,1’‘-terphenyl]-4-yl)-[1,1’:4’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘:4’‘’‘,1’‘’‘’:4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid exerts its effects is primarily through its ability to interact with various molecular targets via π-π stacking and hydrogen bonding. These interactions can influence the behavior of biological molecules, such as proteins and nucleic acids, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5’‘’-(4’‘-Carboxy-[1,1’:4’,1’‘-terphenyl]-4-yl)-[1,1’:4’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘:4’‘’‘,1’‘’‘’:4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid lies in its extensive aromatic structure and the high number of carboxylic acid groups. This combination provides exceptional versatility in chemical synthesis and material science applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H42O6/c64-61(65)55-31-25-49(26-32-55)43-7-1-40(2-8-43)46-13-19-52(20-14-46)58-37-59(53-21-15-47(16-22-53)41-3-9-44(10-4-41)50-27-33-56(34-28-50)62(66)67)39-60(38-58)54-23-17-48(18-24-54)42-5-11-45(12-6-42)51-29-35-57(36-30-51)63(68)69/h1-39H,(H,64,65)(H,66,67)(H,68,69)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFJFTIMRFORTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H42O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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